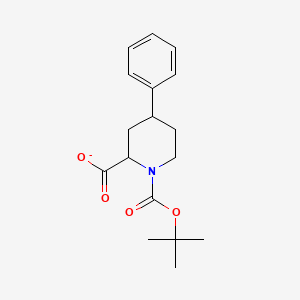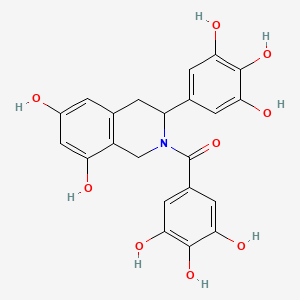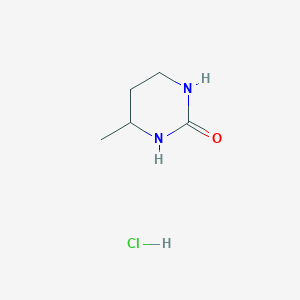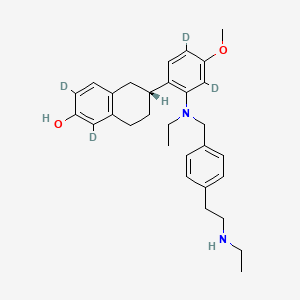
(S)-Thalidomide-Piperazine-CH2-Pyrrolidine-C2-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Thalidomide-Piperazine-CH2-Pyrrolidine-C2-OH is a complex organic compound that combines structural elements from thalidomide, piperazine, pyrrolidine, and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Thalidomide-Piperazine-CH2-Pyrrolidine-C2-OH involves multiple steps, starting with the preparation of thalidomide Thalidomide can be synthesized from phthalic anhydride and L-glutamic acid through a series of condensation and cyclization reactions The piperazine moiety is introduced through nucleophilic substitution reactions, where piperazine reacts with an appropriate halogenated intermediate
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch or continuous flow processes. These processes would optimize reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and reagents would be carefully selected to ensure efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Thalidomide-Piperazine-CH2-Pyrrolidine-C2-OH can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl groups in the thalidomide moiety can be reduced to hydroxyl groups.
Substitution: The piperazine and pyrrolidine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenated intermediates and bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl groups would produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural components may interact with biological macromolecules, making it useful in studying protein-ligand interactions.
Medicine: The compound’s pharmacological properties could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: It may serve as an intermediate in the production of pharmaceuticals or other fine chemicals.
Mecanismo De Acción
The mechanism of action of (S)-Thalidomide-Piperazine-CH2-Pyrrolidine-C2-OH involves its interaction with specific molecular targets. The thalidomide moiety is known to inhibit angiogenesis and modulate the immune response by affecting cytokine production. The piperazine and pyrrolidine rings may enhance the compound’s binding affinity to certain receptors or enzymes, thereby influencing its biological activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interactions with its targets.
Comparación Con Compuestos Similares
Similar Compounds
Thalidomide: Known for its immunomodulatory and anti-angiogenic properties.
Piperazine derivatives: Often used as anthelmintic agents and in the treatment of anxiety disorders.
Pyrrolidine derivatives: Commonly found in pharmaceuticals with various therapeutic effects.
Uniqueness
(S)-Thalidomide-Piperazine-CH2-Pyrrolidine-C2-OH is unique due to its combination of structural elements from these different compounds, potentially offering a synergistic effect. This unique structure may result in enhanced biological activity and specificity compared to its individual components.
Propiedades
Fórmula molecular |
C24H31N5O5 |
|---|---|
Peso molecular |
469.5 g/mol |
Nombre IUPAC |
2-(2,6-dioxopiperidin-3-yl)-5-[4-[[(3S)-1-(2-hydroxyethyl)pyrrolidin-3-yl]methyl]piperazin-1-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C24H31N5O5/c30-12-11-26-6-5-16(14-26)15-27-7-9-28(10-8-27)17-1-2-18-19(13-17)24(34)29(23(18)33)20-3-4-21(31)25-22(20)32/h1-2,13,16,20,30H,3-12,14-15H2,(H,25,31,32)/t16-,20?/m1/s1 |
Clave InChI |
OXUUBXREBFAAEC-QRIPLOBPSA-N |
SMILES isomérico |
C1CN(C[C@@H]1CN2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O)CCO |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)CC5CCN(C5)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(chloromethyl)-4aH-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12366362.png)
![Hexanedioic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 6-(1,1-dimethylethyl) ester, (3S)-](/img/structure/B12366363.png)
![[4-[(4-Amino-2-butylimidazo[4,5-c]quinolin-1-yl)methyl]phenyl]methanol](/img/structure/B12366367.png)




![10-[10-[[1-(6-Aminohexyl)triazol-4-yl]methoxymethyl]-5,9-dimethyl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-5,9-dimethyl-7,7-dioxo-3,7lambda6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbonitrile](/img/structure/B12366382.png)


